2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate

GABA transporter pharmacology conformationally restricted GABA analogues neuronal uptake inhibition

2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate (CAS 99281-88-6; molecular formula C₇H₁₀F₃NO₄; MW 229.15) is the trifluoroacetate (TFA) salt of (E)-4-aminobut-2-enoic acid methyl ester — an α,β-unsaturated γ-amino ester that serves as the methyl ester prodrug form of trans-4-aminocrotonic acid (TACA). The compound features a strictly defined (E)-configuration about the C2–C3 double bond, a primary amine at the γ-position, and a methyl ester masking the carboxylic acid terminus, with the TFA counterion conferring enhanced organic-solvent solubility and stability during synthetic manipulations.

Molecular Formula C7H10F3NO4
Molecular Weight 229.15
CAS No. 99281-88-6
Cat. No. B3030868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate
CAS99281-88-6
Molecular FormulaC7H10F3NO4
Molecular Weight229.15
Structural Identifiers
SMILESCOC(=O)C=CCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7)/b3-2+;
InChIKeyQOPUSJRSVLGGIR-SQQVDAMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoic Acid, 4-Amino-, Methyl Ester, (E)-, Trifluoroacetate (CAS 99281-88-6) — Structural Identity and Procurement-Class Distinctions


2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate (CAS 99281-88-6; molecular formula C₇H₁₀F₃NO₄; MW 229.15) is the trifluoroacetate (TFA) salt of (E)-4-aminobut-2-enoic acid methyl ester — an α,β-unsaturated γ-amino ester that serves as the methyl ester prodrug form of trans-4-aminocrotonic acid (TACA) . The compound features a strictly defined (E)-configuration about the C2–C3 double bond, a primary amine at the γ-position, and a methyl ester masking the carboxylic acid terminus, with the TFA counterion conferring enhanced organic-solvent solubility and stability during synthetic manipulations . Its procurement relevance spans three distinct use-contexts: (i) as a precursor or warhead building block (GlyVME) in the total chemical synthesis of ubiquitin-based deubiquitinase (DUB) activity probes; (ii) as a pharmaceutical impurity reference standard for Afatinib-related analytical methods; and (iii) as a conformationally restricted GABA analogue scaffold for neuroscience tool-compound development [1].

Why In-Class Substitution of 2-Butenoic Acid, 4-Amino-, Methyl Ester, (E)-, Trifluoroacetate (CAS 99281-88-6) Carries Quantifiable Risk


Substituting this compound with a closely related analogue — whether an alternative salt form (HCl salt, CAS 141973-57-1), the free-base methyl ester (CAS 99281-87-5), the parent free acid TACA (CAS 25747-40-4), or the (Z)-stereoisomer CACA — introduces material differences in solubility, reactivity, stereochemical pharmacology, and fitness-for-purpose in validated protocols. The (E)-geometry is non-negotiable for GABA-receptor engagement: the trans-isomer completely inhibits [³H]GABA uptake in neocortical neurons, whereas the cis-isomer achieves only ~25% inhibition at maximal concentration [1]. The TFA counterion provides organic-solvent compatibility essential for solid-phase peptide synthesis (SPPS) and solution-phase ligation chemistries that the HCl salt or free base cannot replicate without additional ion-exchange steps . When the compound is procured as an impurity reference standard (Afatinib impurity 45), the exact salt form and stereochemistry are dictated by the regulatory analytical method; substitution with a different salt or isomer invalidates chromatographic retention time matching and quantification . These distinctions are not theoretical — they manifest as failed syntheses, incorrect pharmacological profiling, or non-compliant quality control data.

Quantitative Differentiation Evidence for 2-Butenoic Acid, 4-Amino-, Methyl Ester, (E)-, Trifluoroacetate (CAS 99281-88-6) Relative to Closest Comparators


GABA Uptake Inhibition: Trans (E) Isomer Achieves Complete Blockade vs. Cis (Z) Isomer at Only ~25%

In a direct head-to-head comparison using primary cultures of murine neocortical neurons, the trans-isomer of 4-aminocrotonic acid (TACA, the parent acid of the target compound's methyl ester scaffold) produced complete (100%) inhibition of [³H]GABA uptake, whereas the cis-isomer (CACA) produced only 25% inhibition at the highest concentration tested [1]. The experimental system employed [³H]GABA as the radiolabelled substrate in neocortical neuronal cultures, with uptake measured under identical assay conditions for both isomers. Although the reported data are for the free acid forms, the (E)-geometry is preserved in the methyl ester TFA salt (CAS 99281-88-6), and this stereochemical determinant directly governs biological recognition at GABA transporters [1]. This ~4-fold differential in maximal uptake inhibition demonstrates that (Z)-configured analogues cannot substitute for (E)-configured compounds in any experimental paradigm where GABA transporter modulation is measured.

GABA transporter pharmacology conformationally restricted GABA analogues neuronal uptake inhibition

GABA-ρ1 Receptor Agonist Potency: TACA (EC₅₀ ≈ 0.6 μM) Is 125-Fold More Potent Than CACA (EC₅₀ ≈ 75 μM) and ~2-Fold More Potent Than GABA

Across multiple independent studies using recombinant GABA-ρ1 (formerly GABAC) receptors expressed in Xenopus laevis oocytes, TACA — the parent trans-acid corresponding to the target compound's scaffold — consistently exhibits an EC₅₀ of approximately 0.6 μM [1][2]. Under comparable expression and recording conditions, GABA itself shows an EC₅₀ of approximately 1.2 μM, while the cis-isomer CACA displays an EC₅₀ of approximately 75 μM [1][2]. TACA therefore demonstrates roughly 2-fold greater potency than the endogenous neurotransmitter GABA and approximately 125-fold greater potency than its (Z)-stereoisomer CACA at the ρ1 receptor subtype. TACA also binds to homomeric GABAA-ρ receptors with a Ki of 0.36 μM in radioligand displacement assays [3]. The (E)-configuration of the double bond, preserved in CAS 99281-88-6, is the critical structural feature underlying this potency differential; methyl or halogeno substitutions at C2, C3, or C4 of TACA reduce both efficacy and affinity at GABA-ρ receptors [1], underscoring that the unsubstituted (E)-aminocrotonate scaffold occupies a local potency maximum within this chemical series.

GABAC/GABA-ρ receptor pharmacology ionotropic GABA receptor agonism structure-activity relationships

TFA Salt versus HCl Salt: Divergent Solubility Profiles and Synthetic Compatibility

The trifluoroacetate salt (CAS 99281-88-6) and the hydrochloride salt (CAS 141973-57-1) of methyl (E)-4-aminobut-2-enoate represent the two most commonly procured forms of this building block, yet they exhibit markedly different physicochemical and practical profiles. The TFA salt displays a computed LogP of 0.3076 with a topological polar surface area (TPSA) of 89.62 Ų , and the TFA counterion is well-established in peptide chemistry to confer enhanced solubility in organic solvents such as DCM, DMF, and methanol/water mixtures — a critical requirement for solution-phase ligation and solid-phase peptide synthesis (SPPS) workflows [1]. The HCl salt (MW 151.59), in contrast, is optimized for aqueous solubility but demonstrates limited solubility in aprotic organic solvents commonly used for amide coupling and esterification steps . In the specific context of the published DUB activity-based probe synthesis, (E)-methyl-4-aminobut-2-enoate is coupled as the GlyVME warhead to the C-terminus of partially protected ubiquitin peptides in solution using PyBOP/Et₃N in DCM — a reaction medium where the TFA salt's organic solubility is a prerequisite for efficient coupling [2]. While a formal head-to-head solubility comparison between the two salt forms of this specific compound has not been published, the class-level behavior of TFA versus HCl salts of amine-containing building blocks consistently shows superior organic-medium compatibility for TFA salts, making CAS 99281-88-6 the preferred form for synthetic chemistry procurement.

solid-phase peptide synthesis counterion effects building-block solubility organic synthesis

Methyl Ester Prodrug versus Free Acid TACA: Enhanced Lipophilicity for Membrane Permeability

The methyl ester of TACA (CAS 99281-88-6 TFA salt, or CAS 99281-87-5 free base) masks the ionizable carboxylic acid of the parent compound TACA (CAS 25747-40-4; free acid MW 101.10), converting a zwitterionic species with limited passive membrane permeability into a more lipophilic ester prodrug [1]. The free acid TACA is reported to be only slightly soluble in methanol and slightly soluble in water [2], whereas the methyl ester TFA salt exhibits a computed LogP of 0.3076, indicating a meaningful increase in lipophilicity relative to the free acid (estimated LogP of the free acid would be substantially lower due to the exposed carboxylate at physiological pH) . This principle is well-precedented in the GABA-ergic prodrug field: the methyl ester of GABA (GABA-OMe) has been shown to cross the blood-brain barrier after systemic administration, whereas GABA itself does not, and lipophilic ester prodrugs of baclofen demonstrate a positive correlation between ester lipophilicity and brain penetration [3]. While direct comparative brain-to-plasma ratios for TACA methyl ester versus free acid TACA have not been published, the class-level evidence for GABA-ester prodrugs provides strong support that the methyl ester form is the preferred choice when enhanced membrane permeability is experimentally required.

prodrug design ester prodrugs blood-brain barrier penetration GABA analogue delivery

Demonstrated Utility as GlyVME Warhead in Ubiquitin-Based DUB Activity Probes — A Validated Synthetic Application

(E)-Methyl-4-aminobut-2-enoate (designated GlyVME when conjugated) has been specifically employed as the C-terminal vinyl methyl ester electrophilic warhead in the total chemical synthesis of HA-tagged ubiquitin-based activity probes for profiling deubiquitinating enzymes (DUBs) [1]. In the published protocol, GlyVME was coupled to the free C-terminus of partially protected ubiquitin(1–75) peptide using PyBOP/Et₃N in dichloromethane, and the resulting UbVME probe was obtained in 16% overall yield after HPLC purification [1]. The UbVME probe demonstrated reactivity against multiple DUB families (USP, UCH, OTU classes) and enabled in-gel fluorescent detection of active DUBs in cell lysates, inhibitor screening, and affinity pull-down with photocleavable linkers [1]. The VME warhead class, which includes GlyVME, is distinguished from alternative warheads such as propargylamide (PA) and vinyl sulfone (VS) by its specific DUB-family reactivity profile: VME probes are reported to be broadly reactive across USP and UCH subfamilies, whereas PA probes show selectivity toward OTU DUBs [2]. This compound therefore occupies a defined, experimentally validated niche in the chemical biology toolkit that alternative warhead-bearing building blocks — or different salt forms of the same scaffold — cannot replicate without re-optimization of the published synthetic route.

deubiquitinase probes activity-based protein profiling ubiquitin chemical biology covalent warheads

Highest-Confidence Application Scenarios for 2-Butenoic Acid, 4-Amino-, Methyl Ester, (E)-, Trifluoroacetate (CAS 99281-88-6)


Total Chemical Synthesis of Ubiquitin-Based DUB Activity Probes (GlyVME Warhead)

This compound is the demonstrated building block for synthesizing the GlyVME (glycine vinyl methyl ester) warhead used in HA-tagged ubiquitin activity-based probes (HA-UbVME). The published protocol — Fmoc-SPPS of ubiquitin(1–75), followed by solution-phase coupling of (E)-methyl-4-aminobut-2-enoate to the C-terminus using PyBOP/Et₃N in DCM — yields functional probes that covalently trap active DUBs across USP, UCH, and OTU families for in-gel fluorescence detection, inhibitor screening, and mass spectrometry-based DUB identification [1]. This is the only salt form and stereoisomer validated in this protocol, making it the sole appropriate procurement choice for laboratories aiming to replicate or extend this methodology.

Afatinib Impurity Reference Standard for Pharmaceutical Analytical Method Validation

The free base form of this compound — methyl (E)-4-aminobut-2-enoate (CAS 99281-87-5) — is registered as Afatinib Impurity 45 and is used in analytical method development, method validation (AMV), and quality-controlled (QC) release testing for Afatinib drug substance and drug product in accordance with ANDA regulatory requirements . Procurement of the TFA salt (CAS 99281-88-6) followed by quantitative conversion to the free base may be acceptable if accompanied by full characterization, but the exact impurity designation requires the (E)-configured methyl ester scaffold; substitution with the (Z)-isomer or the free acid will produce a non-identical chromatographic retention time and invalidate the analytical method.

Neuroscience Tool Compound Development — Conformationally Restricted GABA Analogue Scaffold

For research programs investigating GABA-ρ (GABAC) receptor pharmacology or GABA transporter modulation, the (E)-aminocrotonate scaffold represents a critical pharmacophore: the trans-configuration delivers ~125-fold greater potency at ρ1 receptors versus the cis-isomer and complete inhibition of GABA uptake versus only ~25% for the cis form [2][3]. The methyl ester TFA salt provides a convenient, organic-soluble precursor that can be hydrolyzed to the free acid TACA for pharmacological assays or further derivatized at the amine for structure-activity relationship (SAR) studies. Procurement of the correct (E)-stereochemistry and TFA salt form ensures both biological activity fidelity and synthetic tractability.

Peptide and Peptidomimetic Synthesis — α,β-Unsaturated γ-Amino Ester Building Block

The α,β-unsaturated γ-amino ester structure of this compound provides a versatile scaffold for conjugate addition, Michael addition, and amide coupling reactions in medicinal chemistry campaigns. The TFA counterion ensures compatibility with standard peptide coupling conditions (e.g., HBTU, PyBOP, HATU in DMF or DCM) without the aqueous solubility bias of the HCl salt . The compound's rigid (E)-enoate geometry can impart conformational constraint into peptide backbones, a feature exploited in the design of protease-resistant peptidomimetics incorporating trans-4-aminocrotonic acid residues [4].

Quote Request

Request a Quote for 2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.